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molecular formula C6H8O3 B8441967 2-Propynyl 2-hydroxypropionate CAS No. 1270038-05-5

2-Propynyl 2-hydroxypropionate

Cat. No. B8441967
M. Wt: 128.13 g/mol
InChI Key: JYHWUIJPUUMLQN-UHFFFAOYSA-N
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Patent
US09130244B2

Procedure details

52.99 g (0.50 mol) of an aqueous solution of 85% 2-hydroxypropionic acid and 45 mL of toluene were dissolved in 84.09 g (1.50 mol) of propargyl alcohol, and 1.0 mL of concentrated sulfuric acid was added thereto. Using a Dean-Stark device under normal pressure, the formed water was removed from the system, and this was further reacted under reflux under normal pressure. After 3 hours, the reaction liquid was analyzed through liquid chromatography, and the disappearance of the starting materials was confirmed. Then, the reaction liquid was neutralized with sodium acetate added thereto, filtered, and the filtrate was concentrated. The residue was purified through reduced pressure distillation to give 28.81 g (45% yield) of 2-propynyl 2-hydroxypropionate.
[Compound]
Name
aqueous solution
Quantity
52.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84.09 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].[CH2:7](O)[C:8]#[CH:9].S(=O)(=O)(O)O.C([O-])(=O)C.[Na+]>C1(C)C=CC=CC=1>[OH:1][CH:2]([CH3:6])[C:3]([O:5][CH2:9][C:8]#[CH:7])=[O:4] |f:3.4|

Inputs

Step One
Name
aqueous solution
Quantity
52.99 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)C
Name
Quantity
84.09 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the formed water was removed from the system
CUSTOM
Type
CUSTOM
Details
this was further reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under normal pressure
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
Then, the reaction liquid
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified through reduced pressure distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C(=O)OCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.81 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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